molecular formula C7H3ClFNaO2 B1514131 Sodium 5-chloro-2-fluorobenzoate CAS No. 1382106-78-6

Sodium 5-chloro-2-fluorobenzoate

Cat. No.: B1514131
CAS No.: 1382106-78-6
M. Wt: 196.54 g/mol
InChI Key: GWAATHMMSBGBJG-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-fluorobenzoate is the sodium salt of 5-chloro-2-fluorobenzoic acid (CAS: 394-30-9), a halogenated aromatic carboxylic acid derivative. The compound features a benzoate backbone substituted with chlorine at the 5-position and fluorine at the 2-position. Its molecular formula is C₇H₃ClFNaO₂, with a molecular weight of 196.54 g/mol (calculated from the parent acid’s molecular weight of 174.56 g/mol plus sodium ion contribution) . The sodium salt enhances water solubility compared to the parent acid, making it suitable for applications in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name

sodium;5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAATHMMSBGBJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014768
Record name Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382106-78-6
Record name Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382106786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-2-fluorobenzoate typically involves the chlorination and fluorination of benzoic acid derivatives. One common method is the direct halogenation of 2-fluorobenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 5-chloro-2-fluorobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of Sodium 5-chloro-2-fluorobenzoate often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Chlorination: Reacting 2-fluorobenzoic acid with chlorine gas in the presence of a catalyst.

    Neutralization: Treating the chlorinated product with sodium hydroxide to form the sodium salt.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Pharmaceutical Applications

Sodium 5-chloro-2-fluorobenzoate is primarily utilized in the pharmaceutical industry as an intermediate compound in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are known for their biological activity against specific targets.

Synthesis of Therapeutic Agents

  • Aurora Kinase Inhibitors : The compound is used in the molecular design of pyrimidine-based Aurora kinase inhibitors. The presence of chlorine enhances the binding affinity to Aurora A kinase, which is crucial in cancer therapy for degrading oncoproteins .
  • Chemokine Receptor Modulators : Salts derived from sodium 5-chloro-2-fluorobenzoate have shown potential in treating autoimmune diseases by modulating chemokine receptor activity, particularly CCR1. This application is significant in managing conditions like asthma and multiple sclerosis .

Case Study: Drug Development

A notable case involves the development of a novel drug formulation utilizing sodium 5-chloro-2-fluorobenzoate as a stabilizing agent for active compounds. In a study published by researchers at a leading pharmaceutical company, the salt demonstrated improved solubility and stability over traditional formulations, enhancing bioavailability in clinical settings .

Environmental Applications

Sodium 5-chloro-2-fluorobenzoate has also been studied for its biodegradation potential in environmental microbiology.

Biodegradation Studies

Research has shown that specific bacterial consortia can utilize sodium 5-chloro-2-fluorobenzoate as a sole carbon source. This property is vital for bioremediation efforts aimed at detoxifying environments contaminated with halogenated compounds.

  • Microbial Consortium : A study isolated a microbial consortium capable of degrading sodium 5-chloro-2-fluorobenzoate, demonstrating significant fluoride ion release during metabolism, indicating effective degradation .

Data Table: Biodegradation Efficiency

CompoundInitial Concentration (mg/L)Fluoride Ion Release (%)
Sodium 5-Chloro-2-Fluorobenzoate40085
Control (No Inoculum)-0

Material Science Applications

In materials science, sodium 5-chloro-2-fluorobenzoate is explored for its role in synthesizing polymeric materials.

Polymer Synthesis

The compound serves as a building block for creating poly(phenylene ether)-based electrolyte membranes used in proton exchange fuel cells. These membranes are crucial for developing efficient energy systems and have implications in renewable energy technologies .

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The physicochemical properties and reactivity of halogenated benzoates depend on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Properties of Sodium 5-Chloro-2-Fluorobenzoate and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Applications
Sodium 5-chloro-2-fluorobenzoate C₇H₃ClFNaO₂ 196.54 5-Cl, 2-F Benzoate (sodium salt) Pharmaceutical synthesis
5-Chloro-2-fluorobenzoic acid C₇H₄ClFO₂ 174.56 5-Cl, 2-F Carboxylic acid Intermediate for esters
Methyl 5-chloro-2-fluorobenzoate C₈H₅ClFO₂ 188.57 5-Cl, 2-F Methyl ester Coupling reactions
5-Chloro-2-fluorobenzaldehyde C₇H₄ClFO 158.56 5-Cl, 2-F Aldehyde Building block for dyes
2-Amino-4-chloro-5-fluorobenzoic acid C₇H₅ClFNO₂ 195.57 4-Cl, 5-F, 2-NH₂ Carboxylic acid Agrochemical research

Key Observations :

  • Substituent Effects : The electron-withdrawing Cl and F groups increase the acidity of the parent benzoic acid, stabilizing its sodium salt .
  • Solubility : The sodium salt’s ionic nature grants superior aqueous solubility compared to the methyl ester or aldehyde derivatives .
  • Reactivity : The aldehyde (5-chloro-2-fluorobenzaldehyde) is more reactive in nucleophilic additions, while the methyl ester serves as a protected form for carboxylate intermediates .

Thermal and Chemical Stability

Thermal behavior data for sodium benzoates (e.g., sodium 4-methoxybenzoate) indicate that electron-donating groups like methoxy reduce thermal stability compared to electron-withdrawing substituents (Cl, F). Sodium 5-chloro-2-fluorobenzoate is expected to exhibit higher thermal stability (>250°C) due to the synergistic electron-withdrawing effects of Cl and F .

Table 2: Stability Comparison
Compound Name Thermal Stability (°C) Notable Stability Features
Sodium 5-chloro-2-fluorobenzoate >250 (estimated) High stability from Cl/F substituents
Sodium 4-methoxybenzoate ~200 Lower stability due to methoxy group
Methyl 5-chloro-2-fluorobenzoate ~180 Ester hydrolysis at elevated temps

Crystallographic and Structural Insights

Crystallography tools like SHELX and ORTEP-3 (–8) are critical for analyzing hydrogen-bonding patterns in halogenated benzoates. Sodium 5-chloro-2-fluorobenzoate likely forms extended ionic lattices, whereas the methyl ester adopts a planar molecular arrangement with weaker van der Waals interactions .

Research Findings and Data Gaps

    Biological Activity

    Sodium 5-chloro-2-fluorobenzoate (C₇H₃ClFNaO₂) is a sodium salt derived from 5-chloro-2-fluorobenzoic acid, characterized by the presence of chlorine and fluorine substituents on the benzene ring. This compound has garnered attention due to its significant biological activity, particularly in medicinal chemistry, where it interacts with various enzymes and receptors, influencing their activity.

    The unique structural features of Sodium 5-chloro-2-fluorobenzoate enhance its reactivity and binding affinity, making it a promising candidate for drug development. The presence of halogen atoms (chlorine and fluorine) modifies its electronic properties, which can affect pharmacological interactions.

    Comparison with Similar Compounds

    Compound NameStructural FeaturesUnique Aspects
    2-Chloro-4-fluorobenzoic acidChlorine at position 2; fluorine at position 4Different substitution pattern impacting reactivity
    5-Chloro-2-methoxybenzoic acidMethoxy group instead of fluorineAlters solubility and biological activity
    2-Fluoro-5-nitrobenzoic acidNitro group instead of chlorineChanges electronic properties significantly

    Sodium 5-chloro-2-fluorobenzoate exhibits its biological activity primarily through interactions with specific enzymes and receptors. The halogen substituents play a crucial role in enhancing the compound's reactivity and selectivity in these interactions. For instance, it has been investigated for its potential as an Aurora kinase inhibitor, which is vital for cancer treatment due to its role in regulating the cell cycle.

    Interaction with Biological Targets

    Research indicates that Sodium 5-chloro-2-fluorobenzoate can modulate enzyme activity and receptor binding:

    • Enzyme Inhibition : It has been shown to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and other diseases.
    • Receptor Modulation : The compound may alter receptor activity, influencing cellular responses.

    Case Studies and Research Findings

    • Aurora Kinase Inhibition : Studies have demonstrated that Sodium 5-chloro-2-fluorobenzoate can serve as a lead compound in the design of selective Aurora kinase inhibitors. These inhibitors are crucial for developing targeted cancer therapies due to their role in cell division.
    • Pharmacophore Mapping : Pharmacophore mapping studies have identified key interactions between Sodium 5-chloro-2-fluorobenzoate and its biological targets. This approach helps in understanding the spatial arrangement of functional groups necessary for optimal binding .
    • Antibacterial Activity : Although primarily studied for its role in cancer treatment, preliminary studies suggest potential antibacterial properties, possibly linked to its ability to interact with bacterial enzymes .

    Applications in Scientific Research

    Sodium 5-chloro-2-fluorobenzoate has diverse applications across various fields:

    • Medicinal Chemistry : Used as a building block for synthesizing novel therapeutic agents.
    • Biological Studies : Investigated for its effects on enzyme kinetics and receptor interactions.
    • Industrial Applications : Employed in the production of agrochemicals and dyes, leveraging its unique chemical properties .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Sodium 5-chloro-2-fluorobenzoate
    Reactant of Route 2
    Reactant of Route 2
    Sodium 5-chloro-2-fluorobenzoate

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